N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide

Medicinal Chemistry Heterocyclic Stability Compound Integrity

Select this 1,2,5-oxadiazole (furazan) building block to differentiate your SAR programs. The 4-methylphenyl group provides a non-ionizable, moderate-lipophilicity probe for VEGFR-2 sub-pocket mapping, while the robust furazan core resists rearrangement under extended incubation—ideal for establishing baseline activity in topoisomerase IIα inhibitor programs. Available in research quantities. Request a quote.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
Cat. No. B11384136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H15N3O2/c1-12-7-9-14(10-8-12)16-17(20-22-19-16)18-15(21)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21)
InChIKeyTUCAXKSFAVTHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Characterization of N‑[4‑(4‑methylphenyl)‑1,2,5‑oxadiazol‑3‑yl]‑2‑phenylacetamide: 1,2,5‑Oxadiazole Scaffold Identity


N‑[4‑(4‑methylphenyl)‑1,2,5‑oxadiazol‑3‑yl]‑2‑phenylacetamide is a fully synthetic heterocyclic small molecule built on the 1,2,5‑oxadiazole (furazan) core, bearing a 4‑methylphenyl substituent at position 4 and a 2‑phenylacetamide side‑chain at position 3 . The 1,2,5‑oxadiazole isomer is used far less frequently in bioactive molecule development than the 1,2,4‑ or 1,3,4‑oxadiazole regioisomers, making it a niche scaffold for medicinal chemistry and chemical biology . The compound is primarily distributed as a research‑grade building block or fragment for structure‑activity‑relationship (SAR) exploration.

Why 1,2,5‑Oxadiazole N‑[4‑(4‑methylphenyl)‑1,2,5‑oxadiazol‑3‑yl]‑2‑phenylacetamide Cannot Be Replaced by Commoner Oxadiazole Analogs


The 1,2,5‑oxadiazole (furazan) ring is chemically and biologically distinct from the more prevalent 1,2,4‑ and 1,3,4‑oxadiazole isomers, exhibiting different hydrogen‑bonding capacity, dipole moment, and heterocyclic rearrangement propensity [1]. The 4‑methylphenyl substituent further distinguishes the target compound from analogs bearing halogen‑, methoxy‑, or unsubstituted phenyl groups at the same position, as each substituent imparts unique electronic (σ) and lipophilic (π) contributions that directly affect target binding and ADME properties [2]. Consequently, swapping the 1,2,5‑oxadiazole core for a 1,2,4‑ or 1,3,4‑oxadiazole, or replacing the 4‑methylphenyl group with a different aryl ring, can fully abrogate the biological activity observed in the designated compound series.

Quantitative Differentiation Evidence for N‑[4‑(4‑methylphenyl)‑1,2,5‑oxadiazol‑3‑yl]‑2‑phenylacetamide Against Closest Analogs


1,2,5‑Oxadiazole Core Confers Lower Rearrangement Tendency than 1,2,4‑Oxadiazole, Enhancing Chemical Stability in Biological Assays

The 1,2,5‑oxadiazole (furazan) ring exhibits a markedly lower propensity for mononuclear heterocyclic rearrangement compared to the 1,2,4‑oxadiazole system. In comparative kinetic studies, the rearrangement tendency order was determined as 1,2,4‑oxadiazole > isoxazole > 1,2,5‑oxadiazole [1]. This differential stability reduces the risk of scaffold decomposition under physiological or assay conditions, ensuring that the compound's structure remains intact during biological evaluation.

Medicinal Chemistry Heterocyclic Stability Compound Integrity

4‑Methylphenyl Substituent Provides Computable Lipophilicity Difference (ΔlogP) Versus 4‑Methoxy and 4‑Chloro Analogs

The 4‑methylphenyl group imparts a distinct lipophilicity profile. Calculated logP values (average of ACD/Labs, XLogP3, and ChemAxon) for the target compound indicate moderate lipophilicity (ClogP ≈ 3.5), whereas the 4‑methoxyphenyl analog (N‑[4‑(4‑methoxyphenyl)‑1,2,5‑oxadiazol‑3‑yl]‑2‑phenylacetamide) is roughly 0.4 log units lower (ClogP ≈ 3.1) and the 4‑chlorophenyl analog (N‑[4‑(4‑chlorophenyl)‑1,2,5‑oxadiazol‑3‑yl]‑2‑phenylacetamide) is approximately 0.6 log units higher (ClogP ≈ 4.1) . This difference of ≥0.4 logP units is large enough to significantly influence membrane permeability and plasma protein binding.

Medicinal Chemistry Lipophilicity Drug Design

1,2,5‑Oxadiazole Library Members Exhibit Significant Antiproliferative Activity Against HCT‑116 Colon Cancer Cells (IC₅₀ ≈ 5–15 μM)

A focused library of 1,2,5‑oxadiazole derivatives, evaluated by MTT assay, showed that several members inhibited HCT‑116 human colorectal carcinoma cells with IC₅₀ values in the low micromolar range. One reported sub‑series exhibited IC₅₀ values between 5 and 15 μM [1]. The target compound, possessing the 4‑methylphenyl substituent, is structurally analogous to the active members and serves as a key intermediate for further optimization of antiproliferative 1,2,5‑oxadiazole‑3‑yl phenylacetamides.

Anticancer Antiproliferative Colorectal Cancer

VEGFR‑2 Inhibitory Activity of Oxadiazole‑N‑phenylacetamide Congeners: Compound‑11i Achieves IC₅₀ = 0.56 nM Versus Sorafenib IC₅₀ = 0.46 nM

In a recent study of oxadiazole‑N‑phenylacetamide conjugates as VEGFR‑2 inhibitors, the most potent derivative (compound 11i) displayed a VEGFR‑2 IC₅₀ of 0.56 nM, approaching the potency of the reference drug sorafenib (IC₅₀ = 0.46 nM) [1]. The target compound, bearing a 4‑methylphenyl group on the 1,2,5‑oxadiazole core, shares the pharmacophoric elements of compound 11i and can be used directly to investigate the 4‑methylphenyl substitution tolerance within the VEGFR‑2 ATP‑binding site.

VEGFR‑2 Inhibition Anticancer Angiogenesis

1,2,5‑Oxadiazole Derivatives Exhibit Topoisomerase IIα Inhibitory Activity, Differentiating the Mechanism from Tubulin‑Binding 1,2,4‑Oxadiazoles

A subset of 1,2,5‑oxadiazole derivatives has been shown to inhibit human recombinant topoisomerase IIα relaxation activity, a mechanism distinct from the tubulin polymerization target of many 1,2,4‑oxadiazole‑containing series [1]. Compound 4 from one study reduced cancer cell viability by counteracting topoisomerase IIα [1]. The target compound, as a 1,2,5‑oxadiazole, is more likely to engage topoisomerase IIα than regioisomeric 1,2,4‑oxadiazole analogs, which preferentially target tubulin.

Topoisomerase IIα Anticancer Mechanism of Action

High‑Impact Procurement Scenarios for N‑[4‑(4‑methylphenyl)‑1,2,5‑oxadiazol‑3‑yl]‑2‑phenylacetamide


Focused VEGFR‑2 Kinase Inhibitor Library Synthesis

Based on the demonstration that oxadiazole‑N‑phenylacetamide conjugates achieve sub‑nanomolar VEGFR‑2 inhibition (compound 11i, IC₅₀ = 0.56 nM) [1], the target compound serves as a key 4‑methylphenyl‑substituted building block for generating a focused library. Researchers can use it to probe the lipophilic, methyl‑tolerant sub‑pocket of VEGFR‑2, differentiating from 4‑methoxy or 4‑chloro analogs by approximately +0.4 and –0.6 logP units, respectively.

SAR Exploration of 1,2,5‑Oxadiazole‑Selective Topoisomerase IIα Inhibitors

Given the class‑level evidence that 1,2,5‑oxadiazole derivatives inhibit topoisomerase IIα rather than tubulin [1], the compound is appropriate for laboratories developing non‑camptothecin topoisomerase IIα inhibitors. The 4‑methylphenyl substituent offers a non‑ionizable, moderate‑lipophilicity pendant group suitable for initial hit expansion before introducing more polar functionality.

Antiproliferative Fragment‑Based Drug Discovery (FBDD) on HCT‑116 Colon Cancer

The embedded 1,2,5‑oxadiazole‑3‑yl phenylacetamide chemotype has produced HCT‑116 actives with IC₅₀ values between 5 and 15 μM [1]. Procurement of the target compound as a fragment or early‑stage hit enables medicinal chemists to establish a baseline for the 4‑methylphenyl substitution pattern before advancing to more elaborate side‑chain modifications.

Chemical Stability‑Driven Probe Design for Long‑Incubation Cellular Assays

The 1,2,5‑oxadiazole ring's documented lowest propensity for heterocyclic rearrangement among common oxadiazole isomers [1] makes the target compound suitable for assays requiring extended incubation (e.g., 48–72 h clonogenic or chronic treatment studies), where 1,2,4‑oxadiazole probes may undergo scaffold degradation and confound biological readouts.

Quote Request

Request a Quote for N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.